

Molecular weight and formula of 2,4,6-Trimethoxybenzoic acid

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Compound of Interest

Compound Name: **2,4,6-Trimethoxybenzoic acid**

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An In-depth Technical Guide to **2,4,6-Trimethoxybenzoic Acid**: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of **2,4,6-Trimethoxybenzoic acid** (TMBA), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline detailed protocols for its synthesis and characterization, explore its applications as a versatile building block in organic synthesis, and provide essential safety and handling guidelines. This document is structured to serve as a practical and authoritative resource, grounding technical procedures in established scientific principles to empower innovation and ensure laboratory safety.

Introduction to 2,4,6-Trimethoxybenzoic Acid

2,4,6-Trimethoxybenzoic acid, CAS number 570-02-5, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with three methoxy (-OCH₃) groups positioned at the 2, 4, and 6 (ortho and para) positions of the benzene ring. These electron-donating groups significantly influence the molecule's reactivity, making the aromatic ring highly nucleophilic and modifying the properties of the carboxylic acid function through steric hindrance and electronic effects.

This unique substitution pattern makes TMBA a valuable precursor in the synthesis of complex organic molecules, including pharmaceutical agents and other bioactive compounds.^[1] Its derivatives have been investigated for various biological activities, including potential as efflux

pump inhibitors to combat antibiotic resistance.[2] Understanding the synthesis and reactivity of TMBA is therefore crucial for chemists aiming to leverage its structural features for targeted molecular design.

Physicochemical and Structural Properties

The identity and purity of a chemical reagent are foundational to reproducible research. The key properties of **2,4,6-Trimethoxybenzoic acid** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₅	[3][4][5]
Molecular Weight	212.20 g/mol	[1][3][5]
IUPAC Name	2,4,6-trimethoxybenzoic acid	[3][4]
CAS Registry Number	570-02-5	[4][6]
Appearance	White to light yellow powder or crystalline solid	[1][5]
Melting Point	158°C (with decomposition)	[1][6]
Boiling Point	350.6 ± 37.0 °C (Predicted)	[1]
Density	~1.219 g/cm ³ (Predicted)	[1]
Solubility	Soluble in methanol	[1]
SMILES	COC1=CC(=C(C(=C1)OC)C(=O)O)OC	[3]
InChIKey	JATAKEDDMQNPOQ-UHFFFAOYSA-N	[4]

These properties are critical for determining appropriate solvents for reactions and purification, selecting analytical techniques, and ensuring proper storage conditions.

Synthesis and Purification

The synthesis of **2,4,6-Trimethoxybenzoic acid** is most commonly achieved through the carboxylation of its highly activated precursor, 1,3,5-trimethoxybenzene (phloroglucinol trimethyl ether). The electron-rich nature of the benzene ring facilitates electrophilic substitution. The following protocol describes a standard laboratory-scale synthesis via Grignard carboxylation.

Synthesis via Grignard Reaction: An Experimental Protocol

This method involves the formation of an aryl Grignard reagent from 1-bromo-2,4,6-trimethoxybenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to form the carboxylate salt, which is then protonated.

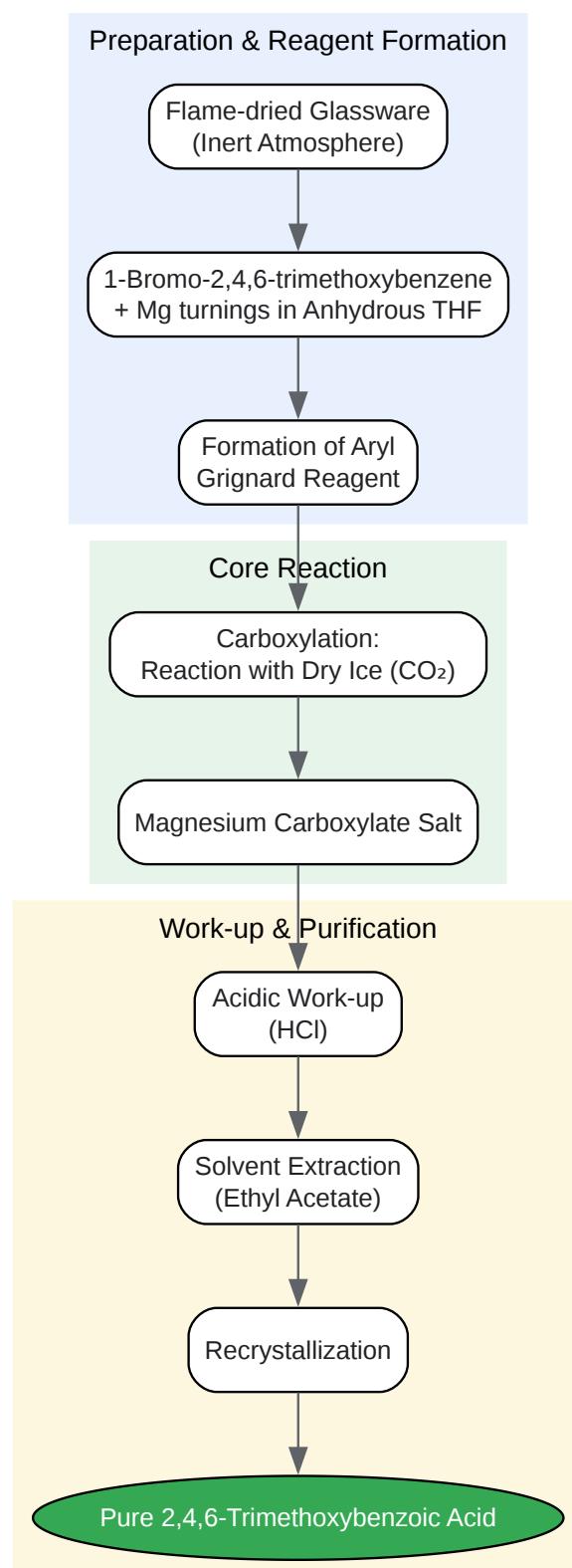
Causality: The Grignard pathway is chosen for its reliability and high yield. The bromo-substituted precursor is necessary to initiate the formation of the organometallic reagent, which acts as a potent carbon nucleophile to attack the electrophilic carbon of CO₂.

Step-by-Step Protocol:

- **Apparatus Setup:** Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Ensure the entire system is under an inert atmosphere (e.g., Nitrogen or Argon).
- **Grignard Reagent Formation:**
 - Place magnesium turnings (1.2 eq.) in the flask.
 - Add a small crystal of iodine to activate the magnesium surface.
 - Dissolve 1-bromo-2,4,6-trimethoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
 - Add a small portion of the bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
 - Once initiated, add the remaining bromide solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

- After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation:
 - In a separate beaker, crush an excess of dry ice (solid CO₂) into a fine powder.
 - Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick slurry will form.
 - Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
- Work-up and Acidification:
 - Slowly quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and acidify to a pH of ~2 with dilute hydrochloric acid (e.g., 2 M HCl).
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification:
 - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
 - The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2,4,6-Trimethoxybenzoic acid**.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for characterization.

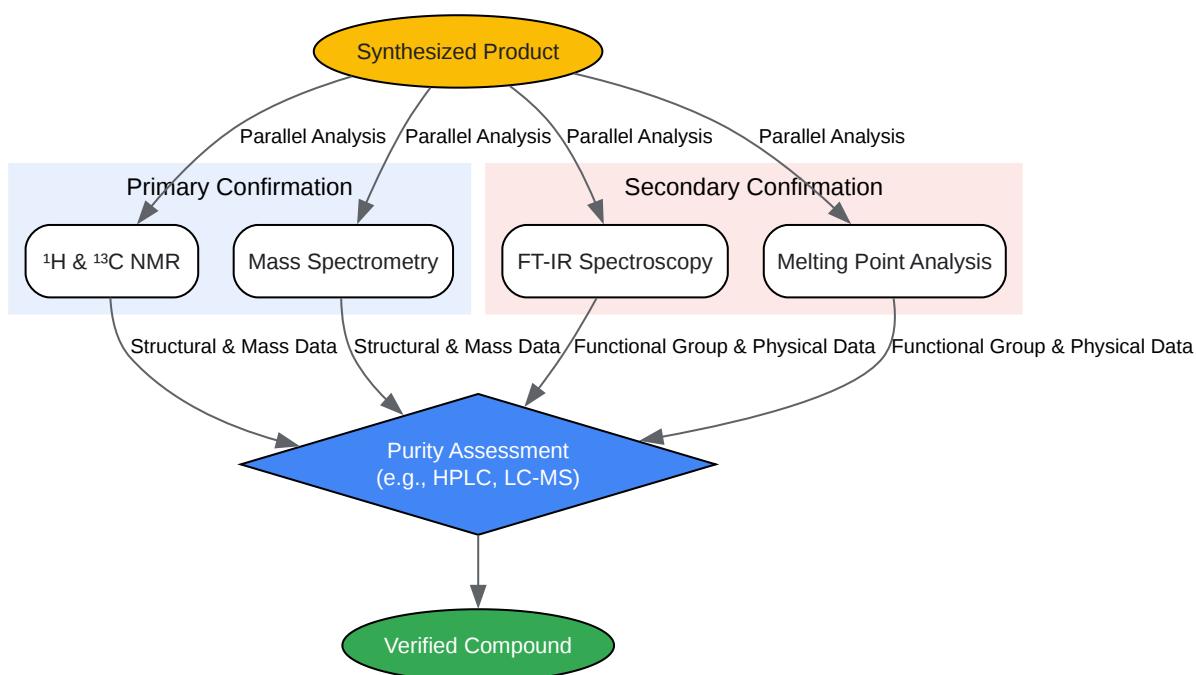
Technique	Expected Data & Interpretation
¹ H NMR	<ul style="list-style-type: none">- Two singlets for the methoxy protons: one for the two equivalent ortho -OCH₃ groups (~3.8 ppm) and one for the para -OCH₃ group (~3.85 ppm).- A singlet for the two equivalent aromatic protons (~6.1-6.2 ppm).- A broad singlet for the acidic carboxylic acid proton (>10 ppm), which may not be observed depending on the solvent.
¹³ C NMR	<ul style="list-style-type: none">- Signals for the methoxy carbons (~55-56 ppm).- Signals for the aromatic carbons, including the quaternary carbons attached to the methoxy and carboxyl groups, and the protonated aromatic carbons (~90-165 ppm).- A signal for the carboxylic carbon (~165-170 ppm).
FT-IR (KBr)	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxyl group (~1680-1710 cm⁻¹).- C-O stretches from the methoxy and acid groups (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1600 cm⁻¹).[3]
Mass Spec. (GC-MS)	<ul style="list-style-type: none">- A molecular ion peak [M]⁺ at m/z = 212.[3]

Protocol: ¹H NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry product.
- Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Acquisition: Place the NMR tube in the spectrometer and acquire the spectrum according to standard instrument parameters for proton NMR.
- Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks to determine proton ratios and compare chemical shifts (δ) to reference values to confirm the structure.

Analytical Workflow Diagram



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Caption: Analytical workflow for identity and purity verification.

Applications in Research and Drug Development

The utility of **2,4,6-Trimethoxybenzoic acid** stems from its unique structural characteristics:

- Electron-Rich Aromatic Ring: The three methoxy groups are strong activating groups, making the ring highly susceptible to further electrophilic aromatic substitution, allowing for the introduction of other functional groups.
- Sterically Hindered Carboxyl Group: The two ortho-methoxy groups provide significant steric bulk around the carboxylic acid. This can be exploited to direct reactions to other parts of a molecule or to create sterically demanding environments in a target molecule, such as the active site of an enzyme.

A notable area of application is in the development of novel therapeutic agents. For instance, derivatives of trimethoxybenzoic acid have been synthesized and evaluated as potential efflux pump inhibitors (EPIs) in bacteria.^[2] Efflux pumps are proteins that bacteria use to expel antibiotics, conferring multidrug resistance. By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics. The trimethoxybenzoyl scaffold serves as a foundational structure that can be systematically modified to optimize inhibitory activity and pharmacokinetic properties.^[2]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. **2,4,6-Trimethoxybenzoic acid** is a hazardous substance that requires careful handling.

Hazard Category	GHS Classification & Statement	Source(s)
Skin Irritation	Category 2 (H315: Causes skin irritation)	[3] [7]
Eye Irritation	Category 2 (H319: Causes serious eye irritation)	[3] [7]
Respiratory Irritation	STOT SE 3 (H335: May cause respiratory irritation)	[3] [7]

Protocol for Safe Handling:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]
- Handling: Avoid creating dust when weighing or transferring the material.[8] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[10]
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
 - Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]

Conclusion

2,4,6-Trimethoxybenzoic acid is more than a simple chemical; it is a versatile tool for chemical innovation. Its distinct molecular architecture, characterized by an activated aromatic system and a sterically shielded carboxyl group, provides a robust platform for synthetic chemists. This guide has provided the essential technical knowledge—from its fundamental properties and synthesis to its applications and safe handling—required for its effective use in research and development. By adhering to the detailed protocols and safety measures outlined herein, scientists can confidently and safely leverage this compound to advance the frontiers of drug discovery and materials science.

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